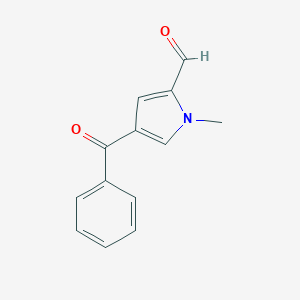

4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

4-benzoyl-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-14-8-11(7-12(14)9-15)13(16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCINSJQPIINCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377543 | |

| Record name | 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648976 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

128843-58-3 | |

| Record name | 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of a benzoyl chloride with a pyrrole derivative under controlled conditions. One common method includes the reaction of 1-methylpyrrole-2-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield

Chemical Reactions Analysis

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzoyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -10°C to 100°C. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrrole derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde serves as a precursor in the synthesis of various biologically active compounds. Its structure allows for modifications that enhance pharmacological properties.

Case Study: Histone Deacetylase Inhibition

A notable application is in the design of histone deacetylase (HDAC) inhibitors. Research has shown that derivatives of this compound can exhibit significant HDAC inhibitory activity, which is crucial for cancer therapy. For example, a derivative was reported with an IC50 value of 0.1 μM against HDAC2, indicating potent activity compared to other known inhibitors .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 4.9 | HDAC Inhibitor |

| Modified Derivative | 0.1 | Enhanced HDAC Inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives demonstrate efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activities of pyrrole derivatives, 4-benzoyl derivatives showed promising results against Candida species and other pathogens, suggesting their role in developing antifungal treatments .

| Pathogen | Compound Tested | Result |

|---|---|---|

| Candida albicans | 4-Benzoyl Derivative | Effective Inhibition |

| Escherichia coli | 4-Benzoyl Derivative | Moderate Activity |

Organic Synthesis

The compound is utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a valuable building block.

Case Study: Synthesis of Pyrrole Derivatives

A study demonstrated the synthesis of novel pyrrole derivatives using this compound as a starting material. These derivatives were further evaluated for their biological activities, showcasing the versatility of this compound in creating new pharmacophores .

Mechanism of Action

The mechanism of action of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and benzoyl functional groups. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anti-inflammatory effects . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Experimental and Calculated Properties

| Property | Value |

|---|---|

| LogP (experimental) | 2.05820 |

| Polar Surface Area (PSA) | 49.93000 Ų |

| Exact Molecular Weight | 199.06300 g/mol |

The moderate LogP value suggests balanced lipophilicity, while the PSA reflects its polarity due to the aldehyde and ketone groups. These properties are critical for applications in medicinal chemistry and materials science.

Similar methods may apply, with modifications for introducing the benzoyl and methyl groups.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

1. 1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

- Substituents: Benzyl (electron-donating) at 1-position, hydroxymethyl at 5-position.

- Synthesis: Uses ionic liquids and acetic acid catalysis.

- Expected Differences:

- Lipophilicity : Benzyl substituents may increase LogP compared to benzoyl (electron-withdrawing).

- Reactivity : Hydroxymethyl groups enhance hydrogen-bonding capacity, increasing PSA.

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde (hypothetical analogue)

- Substituents: Acetyl (smaller electron-withdrawing group) instead of benzoyl.

- Expected Differences:

- Molecular Weight : Reduced due to smaller acetyl group.

- Solubility : Higher aqueous solubility compared to benzoyl derivatives.

1-Methyl-1H-pyrrole-2-carbaldehyde (parent compound) Substituents: No benzoyl group. Expected Differences:

- Electrophilicity : Reduced due to absence of electron-withdrawing benzoyl.

- PSA : Lower (≈30–40 Ų) due to fewer polar groups.

Physicochemical and Reactivity Trends

The benzoyl group in 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde introduces steric bulk and electron-withdrawing effects, which:

- Lower Basicity : Reduces pyrrole ring nucleophilicity compared to benzyl-substituted analogues.

- Enhance Stability : Benzoyl groups may improve thermal and oxidative stability relative to acetyl or hydroxymethyl derivatives.

- Modulate Solubility : Higher molecular weight and aromaticity reduce aqueous solubility compared to smaller substituents.

Biological Activity

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a pyrrole ring and an aldehyde group, suggests various interactions with biological targets, leading to diverse therapeutic applications.

- Molecular Formula: C₁₃H₁₁NO

- Molecular Weight: 213.23 g/mol

- CAS Number: 128843-58-3

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding or catalysis. Additionally, it may modulate receptor activity, influencing downstream signaling pathways.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce inflammation by modulating inflammatory pathways, although detailed mechanisms remain under exploration .

3. Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Its structural features allow for interactions with cellular targets involved in cancer progression, making it a candidate for further studies in oncology .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of this compound revealed significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating a promising profile for further development as an antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

In vitro studies have demonstrated that this compound can downregulate pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzyl-1H-pyrazole-4-carbaldehyde | C₁₃H₁₁N | Exhibits different reactivity due to pyrazole ring |

| 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde | C₉H₉N | Unique cyclopropyl group affecting stability |

| 5-Ethyl-1H-pyrrole-2-carbaldehyde | C₁₀H₁₁N | Variation in alkyl substitution influencing activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.